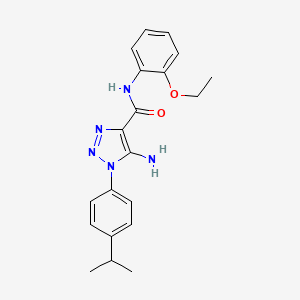
5-amino-N-(2-ethoxyphenyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-(2-ethoxyphenyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as AETC and is a member of the triazole family of compounds. AETC has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of AETC is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. AETC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. AETC has also been shown to inhibit the activity of tubulin, a protein involved in cell division and the formation of the cytoskeleton.
Biochemical and Physiological Effects:
AETC has been shown to have various biochemical and physiological effects. AETC has been shown to induce apoptosis, or programmed cell death, in cancer cells. AETC has also been shown to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. AETC has been shown to have anti-inflammatory effects, and it has been studied for its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AETC has several advantages for lab experiments. AETC is relatively easy to synthesize, and it is stable under standard laboratory conditions. AETC has been shown to exhibit cytotoxic activity against various cancer cell lines, making it a potential candidate for anticancer drug development. However, AETC also has some limitations for lab experiments. AETC has low solubility in water, which can make it difficult to use in certain experiments. AETC also has low bioavailability, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on AETC. One potential direction is the development of AETC-based anticancer drugs. AETC has been shown to exhibit cytotoxic activity against various cancer cell lines, and further research could lead to the development of more effective anticancer drugs. Another potential direction is the development of AETC-based antimicrobial agents. AETC has been shown to exhibit antibacterial and antifungal activity, and further research could lead to the development of more effective antimicrobial agents. Additionally, further research is needed to fully understand the mechanism of action of AETC and its potential applications in various scientific fields.
Métodos De Síntesis
AETC can be synthesized using a variety of methods, including the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the reaction of an azide and an alkyne to form a triazole ring. AETC can also be synthesized using other methods, such as the Suzuki coupling reaction and the Sonogashira coupling reaction.
Aplicaciones Científicas De Investigación
AETC has been studied for its potential applications in various scientific fields. One of the primary applications of AETC is in the field of medicinal chemistry. AETC has been studied for its potential as an anticancer agent, and it has been found to exhibit cytotoxic activity against various cancer cell lines. AETC has also been studied for its potential as an antimicrobial agent, and it has been found to exhibit antibacterial and antifungal activity.
Propiedades
IUPAC Name |
5-amino-N-(2-ethoxyphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-4-27-17-8-6-5-7-16(17)22-20(26)18-19(21)25(24-23-18)15-11-9-14(10-12-15)13(2)3/h5-13H,4,21H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNULLSZGXGDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4943341.png)
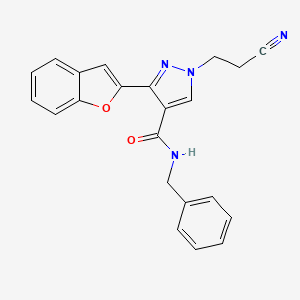
![2-bromo-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4943352.png)
![N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide](/img/structure/B4943360.png)
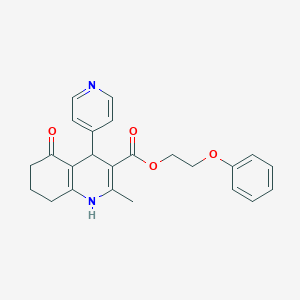
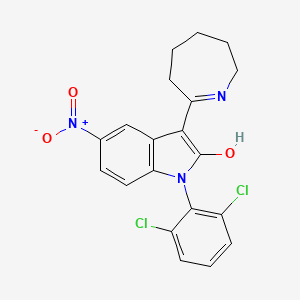
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4943378.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}glycine](/img/structure/B4943383.png)
![3-{[(2-methoxy-5-nitrophenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4943394.png)

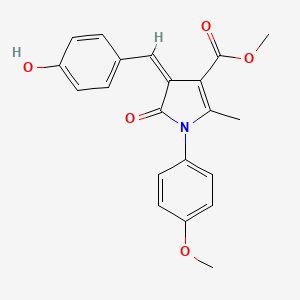
![5-{3-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943412.png)
![N,N-dimethyl-4-[(3-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1-piperidinyl)carbonyl]aniline](/img/structure/B4943419.png)
![(4-bromo-2-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4943433.png)